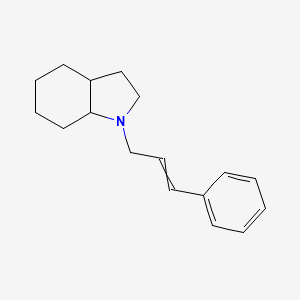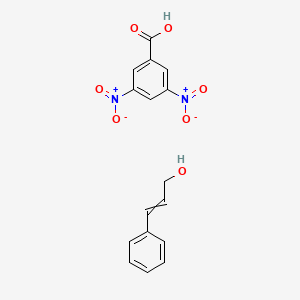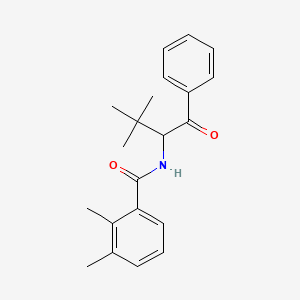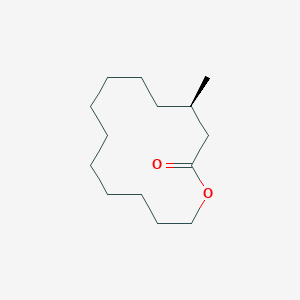
3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione: is a chemical compound with the molecular formula C11H16O4 It is a derivative of 1,4-dioxane-2,5-dione, where the hydrogen atoms at positions 3 and 6 are replaced by a cyclohexyl and a methyl group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl-substituted malonic acid derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxane-dione structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl-substituted carboxylic acids, while reduction may produce cyclohexyl-substituted alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in packaging, agriculture, and biomedical devices due to their environmentally friendly properties .
Biology and Medicine: In the field of medicine, this compound is explored for its potential use in drug delivery systems. Its biodegradable nature makes it suitable for creating controlled-release formulations for various therapeutic agents .
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, making it valuable in the development of advanced materials .
Wirkmechanismus
The mechanism by which 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains through ring-opening polymerization, where the dioxane ring is opened and linked with other monomer units. This process is catalyzed by various metal or organocatalysts, leading to the formation of high-molecular-weight polymers .
Molecular Targets and Pathways: The primary molecular target of this compound is the polymerization process itself. The pathways involved include the initiation, propagation, and termination steps of the polymerization reaction. The choice of catalyst and reaction conditions can significantly influence the properties of the resulting polymer .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-1,4-dioxane-2,5-dione: This compound is similar in structure but lacks the cyclohexyl group.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another related compound, Meldrum’s acid, is used in organic synthesis as a versatile intermediate.
Uniqueness: The presence of the cyclohexyl group in 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione imparts unique properties to the resulting polymers. These properties include enhanced mechanical strength and thermal stability, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
879398-01-3 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3-cyclohexyl-6-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C11H16O4/c1-7-10(12)15-9(11(13)14-7)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
VGUPYDBITMTFFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(C(=O)O1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)


![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

